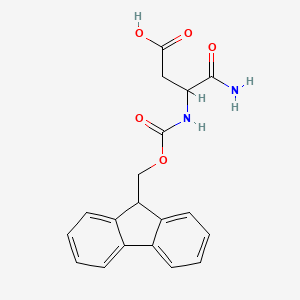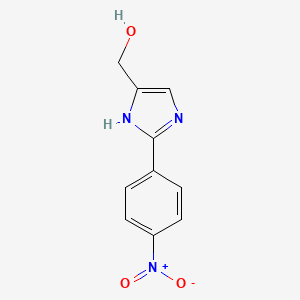
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-Methyl-4-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethanol under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine moiety.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis:
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)benzenesulfonamide
- 3-methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
Uniqueness
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is unique due to the combination of its sulfonyl chloride and piperidine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H18ClNO4S |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO4S/c1-11-9-12(21(15,18)19)5-6-13(11)20-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Clave InChI |
KSEDMYIWLOOBDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


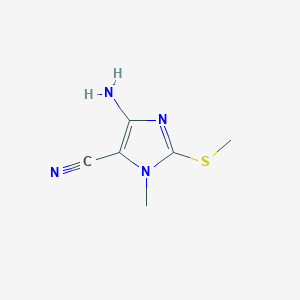
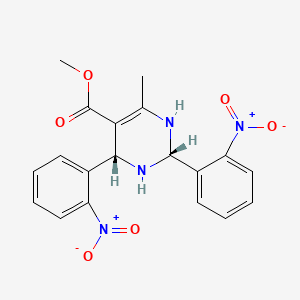

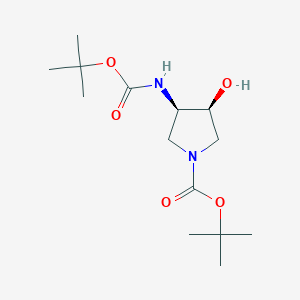
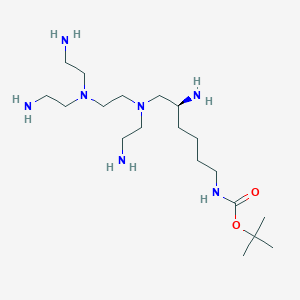
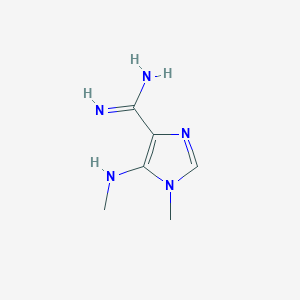
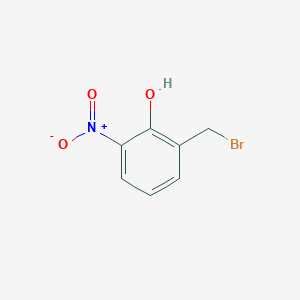
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)

